Phenyl-phenylamino-acetonitrile

Description

Historical Context of Alpha-Amino Nitrile Chemistry

The journey into the world of alpha-amino nitriles began in 1850 with the German chemist Adolph Strecker. wikipedia.orgyoutube.commdpi.com His pioneering work, now famously known as the Strecker synthesis, involved the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to produce an α-aminonitrile. wikipedia.orgyoutube.commdpi.comnih.gov This three-component condensation reaction was a landmark discovery, as the resulting α-aminonitriles could be hydrolyzed to form α-amino acids, the fundamental building blocks of proteins. wikipedia.orgmdpi.comnumberanalytics.commasterorganicchemistry.comencyclopedia.pub

The original Strecker synthesis yielded racemic mixtures of α-amino acids. wikipedia.org For instance, the reaction of acetaldehyde, ammonia, and hydrogen cyanide led to the formation of alanine (B10760859) after hydrolysis. wikipedia.org Over the decades, the scope of the Strecker reaction has expanded significantly, allowing for the use of diverse aldehydes and primary or secondary amines to create a wide array of natural and unnatural α-amino acids. wikipedia.orgnih.gov This versatility has made the Strecker synthesis a cornerstone of organic chemistry and a vital tool for producing non-proteinogenic α-amino acids for various research applications. numberanalytics.comrsc.org

The development of asymmetric Strecker reactions, which use chiral auxiliaries or catalysts, marked a significant advancement, enabling the synthesis of specific enantiomers of amino acids. wikipedia.orgmdpi.com This level of control is crucial in fields like drug discovery, where the chirality of a molecule can dramatically affect its biological activity. mdpi.com

Structural Significance and Functional Group Analysis

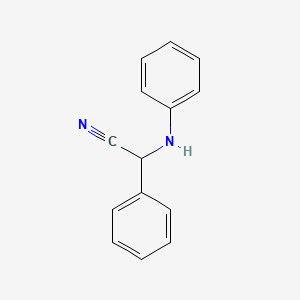

Phenyl-phenylamino-acetonitrile, with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol , possesses a distinct molecular architecture that dictates its chemical behavior. ontosight.aiscbt.comalfa-chemistry.com Its structure is characterized by a central carbon atom bonded to four different functional groups: a phenyl group (-C6H5), a phenylamino (B1219803) group (-NHC6H5), a nitrile group (-C≡N), and a hydrogen atom.

The key functional groups and their contributions are as follows:

Phenyl Groups: The two phenyl rings, one directly attached to the chiral center and the other as part of the phenylamino group, are significant contributors to the molecule's steric bulk and electronic properties. These aromatic systems influence the molecule's reactivity and its interactions with other molecules.

Amino Group: The secondary amine within the phenylamino group is a key functional feature. It can act as a hydrogen bond donor and a nucleophile, and its basicity is influenced by the attached phenyl ring.

Nitrile Group: The nitrile group is a powerful electron-withdrawing group that significantly influences the reactivity of the adjacent C-H bond. smolecule.com It is also a versatile functional group that can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. rsc.org

The spatial arrangement of these functional groups around the central alpha-carbon makes this compound a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). This chirality is a critical aspect of its potential applications in stereoselective synthesis.

This compound within the Broader Alpha-Amino Nitrile Landscape

Alpha-amino nitriles are a diverse class of compounds that serve as important intermediates in organic synthesis. rsc.orgacs.org They are valued for their "umpolung" reactivity, where the typical electrophilic character of the carbonyl carbon in the starting aldehyde is reversed to a nucleophilic character at the alpha-carbon. rsc.org This allows for the formation of new carbon-carbon bonds that would otherwise be challenging to create.

This compound stands out within this landscape due to the presence of two phenyl groups. This distinguishes it from simpler alpha-amino nitriles like 2-amino-2-phenylacetonitrile, which has only one phenyl group, or even more basic structures like aminoacetonitrile. nih.gov The additional phenyl group in this compound increases its lipophilicity and steric hindrance compared to its less substituted counterparts.

The reactivity of alpha-amino nitriles can be broadly categorized into two main pathways: transformations involving the nitrile group and reactions where the nitrile acts as a leaving group. rsc.org In the first case, hydrolysis of the nitrile leads to the corresponding amino acid, while reduction yields a 1,2-diamine. rsc.org In the second pathway, the loss of the cyanide ion generates an iminium ion, which can then be trapped by various nucleophiles. rsc.org

The specific structure of this compound, with its N-phenyl substituent, influences which of these pathways is favored under different reaction conditions. Its unique substitution pattern makes it a valuable subject of study for exploring the subtleties of alpha-amino nitrile reactivity and for the potential synthesis of novel nitrogen-containing compounds. researchgate.net

Interactive Data Table: Comparison of Selected Alpha-Amino Nitriles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C14H12N2 | 208.26 ontosight.aiscbt.comalfa-chemistry.com | Two phenyl groups, one secondary amine, one nitrile group |

| 2-Amino-2-phenylacetonitrile | C8H8N2 | 132.16 nih.gov | One phenyl group, one primary amine, one nitrile group nih.gov |

| 2-(Phenylamino)acetonitrile | C8H8N2 | 132.16 | One phenyl group attached to the nitrogen, one primary amine, one nitrile group |

| Aminoacetonitrile | C2H4N2 | 56.07 | No phenyl groups, one primary amine, one nitrile group |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-anilino-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMUKMGWTCEDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323244 | |

| Record name | Anilino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-59-7 | |

| Record name | Acetonitrile, anilinophenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, anilinophenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anilino(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,2-DIPHENYLGLYCINONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for Phenyl Phenylamino Acetonitrile

Classical Strecker Synthesis and its Variants

The Strecker synthesis, first reported in 1850, remains one of the most fundamental and economical methods for producing α-aminonitriles. nih.govmasterorganicchemistry.com The reaction typically involves a one-pot, three-component condensation of an aldehyde, an amine, and a cyanide source. nih.govwikipedia.org In the case of Phenyl-phenylamino-acetonitrile, this involves the reaction of benzaldehyde (B42025), aniline (B41778), and a cyanide donor. rsc.org

The reaction can be influenced by various factors, including the nature of the solvent and the presence of catalysts. For instance, the use of indium as a Lewis acid catalyst in water has been shown to facilitate the formation of the imine and subsequent addition of the cyanide source, leading to high yields of the final product. nih.gov

Historically, the Strecker synthesis has utilized highly toxic cyanide sources such as hydrogen cyanide (HCN), potassium cyanide (KCN), and sodium cyanide (NaCN). researchgate.net While effective, their handling poses significant safety and environmental concerns. lookchem.comrsc.org This has driven research into safer, alternative cyanide donors.

Recent advancements have identified potassium hexacyanoferrates (both ferricyanide (B76249) [K₃Fe(CN)₆] and ferrocyanide [K₄Fe(CN)₆]) as viable, less toxic substitutes. lookchem.comrsc.orgresearchgate.net These stable and inexpensive coordination complexes can release cyanide ions under specific reaction conditions, such as heating in a biphasic medium or through mechanochemical activation. lookchem.comresearchgate.net For the synthesis of this compound, a mixture of potassium ferri- and ferrocyanide has been successfully employed, providing good yields and avoiding the need for highly toxic reagents. rsc.orglookchem.com The use of ferricyanides can sometimes be associated with the formation of Prussian blue as a byproduct. nih.govrsc.org Other alternative cyanide sources that have been explored in Strecker-type reactions include trimethylsilyl (B98337) cyanide (TMSCN) and acetone (B3395972) cyanohydrin. nih.gov

The table below summarizes the synthesis of this compound from N-benzylideneaniline using different cyanide sources.

| Cyanide Source | Solvent System | Temperature (°C) | Yield (%) | Reference |

| K₃[Fe(CN)₆]/K₄[Fe(CN)₆] | tBuOH/H₂O/AcOH | 80 | 84 | rsc.org |

| KCN | tBuOH/H₂O/AcOH | 80 | 75 | rsc.org |

| Acetone cyanohydrin | tBuOH/H₂O/AcOH | 80 | 58 | rsc.org |

| TMSCN | Water | Room Temp | 98 | nih.gov |

This table is generated based on data from multiple sources for illustrative purposes.

The yield and purity of this compound are significantly influenced by various reaction parameters.

Solvents: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting reaction rates and yields. Biphasic solvent systems, such as ethyl acetate-water, have been shown to be effective when using hexacyanoferrates as the cyanide source. researchgate.net The use of t-butanol (tBuOH) in conjunction with water and acetic acid has also been optimized for this synthesis. rsc.org In some cases, solvent-free conditions have been employed, offering a greener alternative. organic-chemistry.org The condensation of nitriles, a related reaction, has been studied in various solvents like dimethoxyethane (DME), with reaction efficiency being highly solvent-dependent. nih.gov

Temperature: Temperature plays a critical role, particularly when using stable cyanide sources like ferricyanides, which require thermal energy to release the cyanide ion. rsc.org For the synthesis of this compound using a K₃[Fe(CN)₆]/K₄[Fe(CN)₆] mixture, a temperature of 80 °C was found to be optimal. rsc.org Lowering the temperature can dramatically decrease the yield. nih.gov

pH: The pH of the reaction medium is crucial, especially when using cyanide salts, as it affects the equilibrium between the cyanide ion (CN⁻) and hydrogen cyanide (HCN). The reaction is typically promoted by acid. organic-chemistry.org In syntheses utilizing hexacyanoferrates, the addition of an acid like acetic acid is necessary to facilitate the release of HCN. rsc.orgrsc.org

The following table demonstrates the effect of varying reaction conditions on the yield of this compound.

| Solvent | Temperature (°C) | Cyanide Source | Additive | Yield (%) | Reference |

| tBuOH/H₂O | 80 | K₃[Fe(CN)₆]/K₄[Fe(CN)₆] | Acetic Acid | 84 | rsc.org |

| Ethyl Acetate/H₂O | 80 | K₃[Fe(CN)₆]/K₄[Fe(CN)₆] | - | High | researchgate.net |

| Water | Room Temp | TMSCN | Indium | 98 | nih.gov |

| Dichloromethane | Not specified | Not specified | Not specified | Not specified | bath.ac.uk |

| Acetonitrile (B52724) | 75 | Not specified | Not specified | Not specified | mdpi.com |

This table compiles data from various studies to illustrate the impact of reaction conditions.

Asymmetric Strecker Synthesis Approaches

The classical Strecker synthesis produces a racemic mixture of α-aminonitriles. masterorganicchemistry.comwikipedia.org For applications requiring enantiomerically pure compounds, asymmetric synthesis strategies are essential. These methods aim to control the stereochemical outcome of the reaction.

One established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed.

In the context of the Strecker synthesis, a chiral amine can be used in place of aniline. For example, (S)-alpha-phenylethylamine has been used as a chiral auxiliary to produce chiral amino acids. wikipedia.org Pseudoephedrine and pseudoephenamine are other versatile chiral auxiliaries that have been successfully employed in various asymmetric syntheses, particularly in alkylation reactions of amides derived from them. wikipedia.orgnih.gov While specific examples for the synthesis of this compound using a wide range of auxiliaries are not extensively detailed in the provided context, the principle involves the formation of diastereomeric intermediates that can be separated or will form in unequal amounts, leading to an enantiomerically enriched product after removal of the auxiliary. bath.ac.ukrug.nl

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.net This method relies on the equilibration of stereoisomers in solution while one of the stereoisomers selectively crystallizes out, thus driving the equilibrium towards the formation of the desired isomer. rug.nlresearchgate.net

For this process to be effective, the stereocenters must be labile, allowing for in-situ racemization or epimerization. researchgate.netresearchgate.net In the case of α-aminonitriles, the α-carbon is prone to racemization under basic or acidic conditions. If one enantiomer of this compound preferentially crystallizes from a solution where the racemic mixture is constantly re-equilibrating, it is possible to obtain a high yield of a single enantiomer. researchgate.netrsc.org This approach has been successfully applied to the synthesis of α-amino acids using (R)-phenylglycine amide as a chiral auxiliary, where one diastereomer selectively precipitates. rug.nl This methodology combines the principles of asymmetric synthesis and crystallization to achieve high stereochemical control. chemrxiv.org

Catalytic Strategies in this compound Synthesis

The development of catalytic methods for the synthesis of this compound, primarily through the Strecker reaction, has been pivotal in enhancing efficiency, selectivity, and sustainability. The Strecker reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source. acs.orgmdpi.com Various catalysts have been employed to facilitate this transformation, ranging from metal-based systems to purely organic molecules.

Metal-Catalyzed Syntheses (e.g., Palladium, Iron(III) Catalysts, Metal-Organic Frameworks)

Metal catalysts have demonstrated significant efficacy in promoting the synthesis of α-aminonitriles. Palladium-based catalysts, for instance, have been successfully used in the three-component Strecker reaction of aldehydes and ketones with amines and trimethylsilyl cyanide (TMSCN), affording good yields at room temperature. ontosight.ai

Iron(III) catalysts have also been explored for their catalytic activity. While direct catalysis of the Strecker reaction by simple iron salts for this compound is an area of ongoing research, iron complexes are known to catalyze related reactions. For example, iron(III)-catalyzed halogenation of 8-amidoquinolines proceeds efficiently in water. acs.org The use of potassium hexacyanoferrate(II) as a non-toxic cyanide source in the presence of other catalysts has also been reported, highlighting the role of iron complexes in cyanide-based transformations. nih.gov

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts. Their crystalline, porous nature and tunable properties make them ideal candidates for catalysis. acs.orgnih.gov MOFs can encapsulate active metal species, preventing their aggregation and deactivation, which can lead to superior turnover numbers and catalyst lifetimes. acs.org An Indium-based MOF with soc topology has been shown to be a versatile and highly efficient catalyst for the one-pot Strecker synthesis of various α-aminonitriles. acs.org Phenanthroline-based MOFs have also been developed for iron-catalyzed C-H amination reactions, demonstrating their potential in forming C-N bonds, a key step in aminonitrile synthesis. Current time information in Bangalore, IN. The application of MOFs in the Strecker reaction offers advantages in terms of catalyst recyclability and the potential for shape-selective catalysis. acs.org

Table 1: Examples of Metal-Catalyzed Synthesis of α-Aminonitriles

| Catalyst Type | Specific Catalyst Example | Reactants | Cyanide Source | Key Features |

|---|---|---|---|---|

| Palladium Catalyst | Palladium Lewis Acid | Aldehydes/Ketones, Amines | Trimethylsilyl cyanide | Good yields at room temperature. ontosight.ai |

| Iron Catalyst | Iron(III) complexes (in related reactions) | 8-Amidoquinolines (for halogenation) | - | Efficient in aqueous media. acs.org |

| Metal-Organic Framework | Indium-Organic Framework (soc-topology) | Various aldehydes and amines | Not specified | Highly efficient, versatile for one-pot synthesis. acs.org |

| Metal-Organic Framework | Fe-phenanthroline-based MOF | Alkanes, Organic Azides (for C-H amination) | - | Highly active and recyclable for C-N bond formation. Current time information in Bangalore, IN. |

Organo-catalytic Methods (e.g., Succinic Acid, Humic Acid)

Organocatalysis, the use of small organic molecules as catalysts, presents a metal-free and often more environmentally benign alternative to metal catalysis. mdpi.com

Succinic acid has been identified as a novel and efficient organocatalyst for the synthesis of α-aminonitriles under solvent-free conditions. researchgate.net This method involves the three-component reaction of an aldehyde or ketone, an amine, and trimethylsilyl cyanide (TMSCN). The use of succinic acid provides excellent yields and benefits from being inexpensive, stable, and environmentally friendly. researchgate.net The reaction proceeds at room temperature, further contributing to its green credentials. researchgate.net

Humic acid , a natural and abundant biopolymer, has also been successfully employed as a catalyst for the Strecker reaction. acs.orgmdpi.comnih.gov It can catalyze the synthesis of α-aminonitriles from carbonyl compounds, amines, and either TMSCN or potassium hexacyanoferrate(II) as the cyanide source. acs.orgnih.gov The reactions can be carried out under solvent-free conditions or in water, a green solvent. acs.orgnih.gov Humic acid is believed to act as a protic acid, facilitating the formation of the imine intermediate. nih.gov Its reusability has been demonstrated, making it a sustainable catalytic option. nih.gov

Table 2: Organo-catalytic Synthesis of this compound and Analogues

| Catalyst | Reactants | Cyanide Source | Reaction Conditions | Yield |

|---|---|---|---|---|

| Succinic Acid | Benzaldehyde, Aniline | Trimethylsilyl cyanide | Solvent-free, Room temperature | Excellent researchgate.net |

| Humic Acid | Benzaldehyde, Aniline | Trimethylsilyl cyanide | Solvent-free, Room temperature | High acs.org |

| Humic Acid | Benzaldehyde, Aniline | Potassium hexacyanoferrate(II) | Water, Room temperature | High nih.gov |

Green Chemistry Approaches (e.g., Solvent-Free Conditions, Natural Catalysts like Halloysite Nanotubes)

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. rsc.orgresearchgate.net This includes the use of safer solvents, renewable resources, and energy-efficient processes.

Solvent-free synthesis is a key green chemistry approach that has been successfully applied to the preparation of this compound and its derivatives. mdpi.comresearchgate.net As mentioned, both succinic acid and humic acid can catalyze the Strecker reaction under solvent-free conditions, reducing waste and simplifying purification. acs.orgresearchgate.net

The use of natural catalysts is another cornerstone of green chemistry. Halloysite nanotubes (HNTs) , a type of naturally occurring clay mineral, have garnered interest as catalyst supports due to their biocompatibility, availability, and low cost. Current time information in Bangalore, IN.mdpi.comresearchgate.net While direct catalysis of the Strecker reaction by pristine HNTs is not widely reported, their surfaces can be functionalized to create solid acid catalysts. Current time information in Bangalore, IN.researchgate.net These modified HNTs can then be used to promote acid-catalyzed reactions, offering a recyclable and sustainable catalytic system.

The broader principles of green chemistry also encompass the use of water as a solvent and the development of one-pot reactions to improve process mass intensity (PMI). researchgate.net The humic acid-catalyzed synthesis of α-aminonitriles in water is an excellent example of a green synthetic protocol. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound with varied substituents on the aromatic rings is crucial for developing new compounds with tailored properties, particularly for pharmaceutical applications. ontosight.ai

Synthesis of Analogues with Varied Aromatic Substituents

The synthetic methodologies described above, particularly the Strecker reaction, are highly versatile and allow for the incorporation of a wide range of substituents on both the benzaldehyde and aniline starting materials. mdpi.comontosight.ainih.govCurrent time information in Bangalore, IN.researchgate.net For example, using substituted benzaldehydes or anilines in the succinic acid-catalyzed or humic acid-catalyzed Strecker reaction leads to the corresponding substituted this compound derivatives in high yields. nih.govresearchgate.net

The choice of catalyst and reaction conditions can be optimized for different substrates. For instance, palladium-catalyzed methods have been shown to be effective for a variety of aliphatic and aromatic amines. ontosight.ai The development of these synthetic routes provides access to a large library of this compound analogues for structure-activity relationship (SAR) studies in drug discovery.

Preparation of Functionalized this compound Precursors

This compound and its derivatives are important precursors for the synthesis of more complex molecules, including pharmaceuticals. ontosight.ai The nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of α-amino acids. Alternatively, the nitrile group can be reduced to an amine, providing access to 1,2-diamines.

The synthesis of functionalized precursors often involves multi-step sequences. For example, an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for potent narcotic analgesics, starts from a Strecker-type condensation. mdpi.com This highlights the importance of this compound-type structures as building blocks in the preparation of complex and biologically active molecules. The development of synthetic routes to these precursors is therefore of significant interest to the pharmaceutical industry.

Chemical Reactivity and Transformation Pathways of Phenyl Phenylamino Acetonitrile

Nucleophilic Addition Reactions of the Nitrile Group

The carbon-nitrogen triple bond in Phenyl-phenylamino-acetonitrile is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the conversion of the nitrile group into other valuable functional groups.

One of the fundamental reactions of nitriles is their hydrolysis, which can be performed under acidic or basic conditions. youtube.com Partial hydrolysis of the nitrile group in this compound is expected to yield the corresponding amide, 2-phenylamino-2-phenylacetamide. This transformation can be achieved using various reagents, including hydrated ionic liquids like tetrabutylammonium hydroxide, which has been shown to be effective for the selective hydration of nitriles to amides. researchgate.net Complete hydrolysis, typically under more vigorous acidic or basic conditions, would lead to the formation of the corresponding carboxylic acid, 2-phenylamino-2-phenylacetic acid.

The nitrile group can also undergo reduction to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.ukorganic-chemistry.org The reduction of this compound would yield 1,2-diphenylethane-1,2-diamine, a vicinal diamine. Electrochemical methods have also been developed for the reduction of nitriles to primary amines, offering a potentially more selective and environmentally friendly alternative. nih.gov

| Reaction Type | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂O, acid or base catalyst (e.g., TBAH) | 2-Phenylamino-2-phenylacetamide |

| Complete Hydrolysis | H₂O, strong acid or base, heat | 2-Phenylamino-2-phenylacetic acid |

| Reduction | 1. LiAlH₄ in ether; 2. H₃O⁺ or H₂/metal catalyst (Pd, Pt, Ni) | 1,2-Diphenylethane-1,2-diamine |

Reactions with Organometallic Reagents (e.g., Grignard, Alkyllithium Compounds)

Organometallic reagents, such as Grignard reagents (RMgX) and alkyllithium compounds (RLi), are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. The initial addition of an organometallic reagent to this compound would form a magnesium or lithium imine salt intermediate. This intermediate is stable until subjected to aqueous workup.

Upon hydrolysis with aqueous acid, the imine intermediate is converted to a ketone. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would be expected to yield 1-phenyl-1-(phenylamino)propan-2-one. This two-step process provides a valuable method for the synthesis of α-amino ketones.

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Magnesium imine salt | α-Amino ketone |

| Alkyllithium Compound (RLi) | Lithium imine salt | α-Amino ketone |

Formation of Metal Complexes with this compound Ligands

This compound can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of both the amino group and the nitrile group. Research by Al-Amery and Meteab has demonstrated the synthesis and characterization of new complexes of Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) with this compound as a ligand. researchgate.net

The formation of these complexes was achieved by reacting an ethanolic solution of the ligand with the corresponding metal salts in a 2:1 ligand-to-metal molar ratio. researchgate.net Spectroscopic data, including infrared spectroscopy, confirmed the coordination of the metal ion to the nitrogen atoms of both the amino and nitrile functionalities. The stretching vibration of the C≡N group in the free ligand was observed to shift to lower frequencies in the spectra of the complexes, indicating the involvement of the nitrile nitrogen in coordination. researchgate.net Similarly, a shift in the N-H stretching vibration of the amino group was also observed. Based on the experimental data, an octahedral geometry was proposed for these metal complexes. researchgate.net

| Metal Ion | Ligand | Proposed Geometry |

| Cr(III) | This compound | Octahedral |

| Fe(III) | This compound | Octahedral |

| Co(II) | This compound | Octahedral |

| Ni(II) | This compound | Octahedral |

| Cu(II) | This compound | Octahedral |

| Zn(II) | This compound | Octahedral |

Derivatization through Amino Group Modifications

The secondary amine in this compound is a nucleophilic center and can undergo a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

N-Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the amino group to prevent it from undergoing unwanted reactions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The N-Boc protection of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The resulting N-Boc protected compound is stable under a wide range of conditions but can be readily deprotected under acidic conditions, such as with trifluoroacetic acid (TFA) or by mechanochemical methods using p-toluenesulfonic acid. researchgate.netscirp.org

Similarly, N-Cbz protection can be accomplished using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. total-synthesis.comcommonorganicchemistry.com The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (H₂/Pd-C). total-synthesis.comvectorlabs.com

| Protecting Group | Protection Reagent | Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂/Pd-C) |

Reactions Involving the Secondary Amine (e.g., Nitrosation)

The secondary amine of this compound can react with nitrosating agents to form an N-nitrosamine. This reaction is typically carried out using nitrous acid (HONO), which can be generated in situ from sodium nitrite and a strong acid. youtube.com Alternatively, other nitrosating agents like tert-butyl nitrite (TBN) can be used under solvent-free conditions, offering a milder and more efficient method for the synthesis of N-nitroso compounds. rsc.org The product of this reaction would be N-nitroso-N-phenyl-2-phenylacetonitrile.

Diversification of this compound through Further Reactions (e.g., Tricyanomethylation, Conversion to Sydnonimine Hydrochloride)

A significant diversification pathway for α-amino nitriles is their conversion to sydnonimine hydrochlorides. This transformation involves a two-step process. First, the α-amino nitrile is treated with nitrous acid to form an N-nitroso derivative. Subsequent treatment with ethanolic hydrochloric acid leads to cyclization, forming the mesoionic sydnonimine hydrochloride ring system. This reaction provides a route to a class of compounds with known biological activities.

Computational and Theoretical Investigations of Phenyl Phenylamino Acetonitrile

Quantum Chemical Studies and Molecular Modeling

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary tool for investigating metal-amino acid complexes and related organic molecules. nih.gov For compounds like Phenyl-phenylamino-acetonitrile, DFT calculations are crucial for elucidating the three-dimensional arrangement of atoms (its structure) and understanding its electronic nature.

DFT methods can accurately predict key structural parameters. For instance, in studies of similar molecules, DFT has been used to calculate bond lengths and angles, which can then be compared with experimental data from X-ray crystallography where available. nih.gov The accuracy of these calculations is highly dependent on the choice of the functional and the basis set. nih.gov For example, studies on zinc-amino acid complexes found that the M06 and M06-L functionals, paired with a 6-311++G(d,p) basis set, yielded results with the smallest errors when compared to experimental spectroscopic and crystallographic data. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Related Molecules

| Functional | Basis Set | Application |

| M06 | 6-311++G(d,p) | Structural optimization and IR spectra of metal-amino acid complexes. nih.gov |

| M06-L | 6-311++G(d,p) | Structural optimization and IR spectra of metal-amino acid complexes. nih.gov |

| B3LYP | LanL2DZ | Comparative calculations for transition metal ligands. nih.gov |

This table is illustrative and based on methods applied to structurally related compounds.

Semi-empirical methods, which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.orgnih.gov This makes them particularly suitable for studying large molecules and for performing extensive conformational searches. nih.gov

These methods, such as AM1, PM3, and MNDO, simplify calculations by, for example, only considering valence electrons and using the zero differential overlap approximation. wikipedia.orgnih.govyoutube.com While their results can be less accurate if the molecule under study is very different from those used to parameterize the method, they are invaluable for obtaining qualitative descriptions and initial structural models. wikipedia.orgyoutube.com They can be used to explore the different possible shapes (conformations) of this compound and to estimate their relative energies, providing a first look at the molecule's flexibility and preferred geometry. Modern semi-empirical methods are often used to calculate properties like heats of formation, dipole moments, and ionization potentials. wikipedia.org

Reaction Mechanism Predictions and Energy Profiles

Understanding how a reaction occurs step-by-step is a central goal of computational chemistry. For this compound, this often involves studying its formation through the Strecker synthesis. masterorganicchemistry.comstudysmarter.co.ukmasterorganicchemistry.com

The Strecker synthesis involves the reaction of an aldehyde (benzaldehyde), an amine (aniline), and a cyanide source to form the α-aminonitrile, this compound. nih.govuobaghdad.edu.iqresearchgate.net The generally accepted mechanism begins with the formation of an imine from the aldehyde and amine, which is then attacked by the cyanide nucleophile. numberanalytics.commdpi.com

Computational methods can map out the entire energy profile of this reaction. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate. For the Strecker reaction, theoretical studies would focus on the transition state for the nucleophilic attack of the cyanide ion on the iminium ion intermediate. masterorganicchemistry.com

Reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a significant impact on reaction pathways and energetics. nih.gov Continuum models are a computationally efficient way to account for these effects. In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant, rather than as individual molecules. nih.gov

For the formation of this compound, the polarity of the solvent can influence the stability of charged intermediates, such as the iminium ion formed during the Strecker reaction. mdpi.com For instance, a polar solvent would be expected to stabilize this charged intermediate, potentially lowering the activation energy for the subsequent cyanide attack. Computational studies using continuum models can calculate the energies of reactants, intermediates, and transition states in different solvents, allowing for the prediction of how the reaction rate and mechanism might change under different experimental conditions. nih.gov For example, the use of water as a solvent in some Strecker-type reactions has been shown to be effective, and computational models can help explain this by considering factors like the hydrophobic effect and transition state stabilization. mdpi.com

Electronic Structure Analysis

The electronic structure of this compound dictates its fundamental chemical and physical properties. It consists of a central carbon atom bonded to a phenyl group, an amino group (which is also attached to a phenyl group), and a nitrile group (-C≡N). ontosight.ai The nitrile group is strongly electron-withdrawing, which influences the reactivity of the rest of the molecule. The benzylic position (the carbon atom attached to both a phenyl ring and the nitrile group) is particularly reactive due to resonance stabilization of any intermediates formed at that site.

Analysis of the electronic structure provides information on:

Charge Distribution: Identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Investigations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in quantum chemistry that provide insights into the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This facilitates electronic transitions and interactions with other molecules. Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.

For this compound, a theoretical investigation would involve using computational methods like Density Functional Theory (DFT) to calculate the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would also be visualized to identify the regions most likely to be involved in electron donation and acceptance. It is expected that the HOMO would be localized on the electron-rich phenylamino (B1219803) group, while the LUMO might be distributed over the phenyl and nitrile moieties.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| (Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound was not found in the searched literature.) |

Charge Transfer Effects in this compound Systems and Analogues

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this compound, the phenylamino group can act as an electron donor, and the phenyl and nitrile groups can function as electron acceptors.

Theoretical studies on analogous molecules, such as N-phenylpyrrole, have shown that ICT can be influenced by factors like the solvent polarity and the geometric arrangement of the donor and acceptor groups. For this compound, computational modeling could predict the likelihood and characteristics of ICT. This would involve calculating the excited state properties and analyzing how the electron density redistributes upon excitation. Such studies are crucial for understanding the photophysical properties of the molecule, which are relevant in applications like organic light-emitting diodes (OLEDs) and molecular sensors.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical chemistry provides powerful tools to establish relationships between the molecular structure of a compound and its chemical reactivity. For this compound, computational methods can be used to calculate various molecular descriptors that correlate with its reactivity.

These descriptors include:

Electron Density Distribution: Mapping the electron density can reveal the nucleophilic and electrophilic sites within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

By systematically modifying the structure of this compound in silico (e.g., by adding substituent groups to the phenyl rings) and calculating these descriptors, a quantitative structure-activity relationship (QSAR) model could be developed. This would allow for the prediction of the reactivity of new derivatives and guide the design of molecules with specific desired properties.

Structural Elucidation and Spectroscopic Characterization Techniques in Phenyl Phenylamino Acetonitrile Research

Spectroscopic Analysis

Spectroscopic techniques are fundamental in the study of Phenyl-phenylamino-acetonitrile, each offering unique information about its molecular characteristics.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure. Key vibrational frequencies include those for the N-H bond, aromatic C-H bonds, the nitrile (C≡N) group, and aromatic C=C bonds.

A typical IR spectrum of this compound recorded using the Attenuated Total Reflectance (ATR) technique shows prominent peaks at approximately 3369 cm⁻¹ (N-H stretching), 3054 cm⁻¹ (aromatic C-H stretching), 1602 and 1504 cm⁻¹ (aromatic C=C stretching), and a sharp band corresponding to the nitrile group. rsc.org The presence of these specific bands provides strong evidence for the compound's molecular framework. The region between 1453 cm⁻¹ and 503 cm⁻¹ contains further signals related to various bending and stretching vibrations within the molecule. rsc.org

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) rsc.org |

|---|---|---|

| N-H | Stretching | 3369 |

| Aromatic C-H | Stretching | 3054 |

| C≡N (Nitrile) | Stretching | Not explicitly stated, but present |

| Aromatic C=C | Stretching | 1602, 1504 |

| Various | Bending/Stretching | 1453, 1314, 1266, 751, 693, 503 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise assignment of the molecular structure of this compound.

In the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the two phenyl rings typically appear as a complex multiplet in the range of δ 6.6-7.6 ppm. rsc.orgrsc.org A key feature is the signal for the methine proton (CH), which is adjacent to the nitrile and the phenylamino (B1219803) group. This proton often appears as a doublet. rsc.org The proton of the amino group (NH) also gives a distinct signal, which can sometimes be a broad singlet or a doublet depending on coupling interactions. rsc.org

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two phenyl rings resonate in the aromatic region, typically between δ 113 and 147 ppm. rsc.org The nitrile carbon (C≡N) has a characteristic chemical shift around δ 118 ppm, while the methine carbon (CH) is found further upfield. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom | ¹H Chemical Shift (δ, ppm) rsc.org | ¹³C Chemical Shift (δ, ppm) rsc.org |

|---|---|---|

| Aromatic Protons | 7.62–6.61 (m) | 147.3, 133.2, 130.0, 129.6, 127.3, 126.9, 122.1, 113.5 |

| Methine Proton (CH) | 5.47 (d) | 49.7 |

| Amino Proton (NH) | 4.42 (d) | - |

| Nitrile Carbon (C≡N) | - | 117.7 |

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions. "m" denotes a multiplet, and "d" denotes a doublet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol , Electrospray Ionization (ESI) mass spectrometry typically shows a prominent peak at m/z 209.1, corresponding to the protonated molecule [M+H]⁺. rsc.orgscbt.comontosight.aialfa-chemistry.com

Under electron ionization (EI), the molecule undergoes fragmentation, providing valuable clues about its structure. The fragmentation pattern often involves the cleavage of bonds adjacent to the functional groups. While detailed fragmentation pathways for this compound are not extensively documented in the provided search results, general principles of mass spectrometry suggest that fragments corresponding to the loss of the nitrile group or cleavage of the phenyl rings would be expected. whitman.eduresearchgate.net

UV-Vis Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of two phenyl rings and a nitrile group gives rise to characteristic absorption bands in the ultraviolet region. The absorption spectra are influenced by the solvent polarity, with shifts in the absorption maxima (λmax) observed in different solvents. biointerfaceresearch.com This solvatochromism can provide information about the nature of the electronic transitions and the interaction of the molecule with its environment. While specific UV-Vis data for this compound is not detailed in the provided search results, related compounds containing phenylamino and nitrile functionalities exhibit absorption bands that can be influenced by the electronic nature of substituents on the phenyl rings. researchgate.net

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis Methodologies

For this compound derivatives that can be obtained as single crystals, X-ray diffraction analysis can unambiguously confirm their molecular structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with X-rays. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the positions of all atoms in the crystal lattice. This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's conformation in the solid state. Although a specific crystal structure for this compound itself was not found in the search results, the methodology has been applied to closely related compounds, confirming their molecular structures. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-phenyl-2-(phenylamino)acetonitrile |

| Anilino(phenyl)acetonitrile |

| N,2-Diphenylglycinonitrile |

| 2-amino-2-phenylacetonitrile |

Advanced Applications and Derivatization Strategies of Phenyl Phenylamino Acetonitrile in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

Phenyl-phenylamino-acetonitrile is a cornerstone intermediate in the construction of complex molecular frameworks. Its bifunctional nature allows for sequential or one-pot multi-component reactions, leading to the rapid assembly of intricate structures. The reactivity of both the nitrile and the amino functionalities provides multiple avenues for structural elaboration, making it a strategic starting material in multi-step syntheses.

The "active methylene" group adjacent to the phenyl ring and the nitrile group is a key feature of its reactivity, allowing for easy deprotonation and subsequent functionalization. This characteristic is fundamental to its utility in forming new carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular complexity.

Precursor for Nitrogen-Containing Heterocyclic Compounds (e.g., Quinoline Derivatives, Oxadiazoles)

The synthesis of nitrogen-containing heterocycles is a paramount objective in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. This compound is a valuable precursor for a variety of heterocyclic systems. researchgate.net For instance, it is utilized as a starting material for the synthesis of 1,3,4-oxadiazole and pyrrole derivatives, which have shown antimicrobial and antitubercular activities. The amine and nitrile groups can participate in cyclization reactions with suitable reagents to form diverse ring systems.

Beyond these examples, the broader class of α-aminonitriles, to which this compound belongs, is instrumental in the synthesis of other important heterocycles such as imidazoles and thiadiazoles. The versatility of this precursor allows for the generation of a wide range of heterocyclic scaffolds, which are of significant interest in drug discovery programs.

Synthesis of Alpha-Amino Acids and Their Derivatives

One of the most significant applications of α-aminonitriles, including this compound, is their role as direct precursors to α-amino acids. The hydrolysis of the nitrile group under acidic or basic conditions provides a direct route to the corresponding α-amino acid, in this case, N-phenylglycine. masterorganicchemistry.comlibretexts.org This transformation is a key step in the classical Strecker amino acid synthesis, a fundamental method for the preparation of these essential biomolecules. masterorganicchemistry.com

The Strecker reaction, first described in 1850, involves a three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source to yield an α-aminonitrile. nih.gov The subsequent hydrolysis of the nitrile to a carboxylic acid completes the synthesis of the amino acid. masterorganicchemistry.com This robust and versatile methodology allows for the synthesis of a wide variety of α-amino acids by simply varying the starting aldehyde and amine. masterorganicchemistry.com

Utility in the Formation of Alpha-Amino Ketones and Amines

The nitrile functionality of this compound can be strategically transformed to yield other important functional groups. For example, the reaction of the nitrile group with organometallic reagents, such as Grignard or organolithium reagents, followed by hydrolysis of the resulting imine intermediate, provides a powerful method for the synthesis of α-amino ketones. This reaction allows for the introduction of a new carbon-carbon bond and the formation of a ketone functionality, which is a valuable synthetic handle for further molecular elaboration.

Furthermore, the reduction of the nitrile group leads to the formation of the corresponding diamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The resulting vicinal diamines are important building blocks for the synthesis of ligands, pharmaceuticals, and other complex nitrogen-containing molecules.

Applications in Drug Discovery Research and Chemical Biology (as building block/precursor)

The structural attributes of this compound make it a highly valuable building block in the fields of drug discovery and chemical biology. smolecule.com Its ability to serve as a precursor to a wide range of molecular scaffolds, particularly those with biological relevance, underscores its importance in the early stages of drug development.

Synthesis of Pharmaceutical Intermediates

This compound is a foundational component in the synthesis of diverse heterocyclic compounds that are recognized as important scaffolds in drug discovery. Its role as a key intermediate allows for the efficient construction of molecules that are further elaborated to produce active pharmaceutical ingredients (APIs). The structural motif of α-aminonitriles is found in numerous biologically active synthetic drugs, highlighting their pharmacological relevance.

Development of Scaffolds for Bioactive Molecules

The versatility of this compound in the synthesis of nitrogen-containing heterocycles and α-amino acid derivatives makes it an ideal starting point for the development of novel molecular scaffolds for bioactive molecules. These scaffolds form the core structures of new chemical entities that can be screened for a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The ability to readily diversify the structure of this compound allows for the creation of compound libraries that are essential for high-throughput screening and the identification of new therapeutic leads.

Applications in Materials Science (e.g., Metal Complexes for Catalysis, Optoelectronic Materials)

The unique structural features of this compound, specifically the presence of both amino and nitrile functional groups, make it a promising ligand for the formation of coordination complexes with various metal ions. These metal complexes have the potential for diverse applications in materials science, ranging from catalysis to the development of novel optoelectronic materials. While the exploration of these applications is still an emerging field of research, the foundational studies on the synthesis and characterization of these complexes provide a basis for future investigations into their functional properties.

Metal Complexes for Catalysis

This compound has been successfully employed as a bidentate ligand to synthesize a series of new transition metal complexes. Research has demonstrated the formation of stable complexes with chromium(III), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II) ions. uobaghdad.edu.iquobaghdad.edu.iq In these complexes, the this compound ligand coordinates with the metal ion through the nitrogen atom of the amino group and the nitrogen atom of the nitrile group, acting as a chelating agent. researchgate.net

The elemental analysis and spectroscopic data of these complexes have confirmed the proposed coordination. researchgate.net For instance, the infrared spectra of the complexes show a shift in the characteristic vibrational frequencies of the C≡N and N-H groups compared to the free ligand, indicating the involvement of these groups in the coordination to the metal center. researchgate.net The proposed geometries for these complexes are typically octahedral. uobaghdad.edu.iquobaghdad.edu.iq

While the synthesis and characterization of these metal complexes have been reported, detailed studies on their catalytic activities are not yet extensively available in the current scientific literature. However, the broader class of α-aminonitriles and their metal complexes are known to be relevant in catalysis. researchgate.net The stable coordination environment provided by ligands like this compound to various transition metals, which are known for their catalytic prowess, suggests a strong potential for these complexes to function as catalysts in various organic transformations. Future research is anticipated to explore the catalytic efficacy of these specific this compound metal complexes in reactions such as oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 1: Synthesized Metal Complexes of this compound

| Complex | Metal Ion | Proposed Geometry | Reference |

|---|---|---|---|

| [Cr(C₁₄H₁₂N₂)₂Cl₂]Cl | Cr(III) | Octahedral | uobaghdad.edu.iquobaghdad.edu.iq |

| [Fe(C₁₄H₁₂N₂)₂Cl₂]Cl | Fe(III) | Octahedral | uobaghdad.edu.iquobaghdad.edu.iq |

| [Co(C₁₄H₁₂N₂)₂Cl₂] | Co(II) | Octahedral | uobaghdad.edu.iquobaghdad.edu.iq |

| [Ni(C₁₄H₁₂N₂)₂Cl₂] | Ni(II) | Octahedral | uobaghdad.edu.iquobaghdad.edu.iq |

| [Cu(C₁₄H₁₂N₂)₂Cl₂] | Cu(II) | Octahedral | uobaghdad.edu.iquobaghdad.edu.iq |

| [Zn(C₁₄H₁₂N₂)₂Cl₂] | Zn(II) | Octahedral | uobaghdad.edu.iquobaghdad.edu.iq |

Optoelectronic Materials

The application of this compound and its derivatives in the field of optoelectronic materials is another area of significant interest, though it remains largely unexplored. The core structure of this compound contains aromatic rings and nitrogen atoms with lone pairs of electrons, which are features often associated with organic molecules used in optoelectronics.

Derivatives of acrylonitrile, in general, have been investigated for their photophysical properties. ccsenet.org For instance, conjugated pyridine-(N-diphenylamino) acrylonitrile derivatives have been synthesized and shown to exhibit fluorescence in both solution and the solid state. ccsenet.org These properties are crucial for applications in devices like organic light-emitting diodes (OLEDs). The introduction of different functional groups to the this compound scaffold could potentially lead to the development of new materials with tailored electronic and photophysical properties suitable for optoelectronic applications.

The formation of metal complexes with this compound also opens up possibilities for creating luminescent materials. The coordination of the ligand to a metal center can influence the electronic transitions within the molecule, potentially leading to phosphorescence or enhanced fluorescence. However, specific studies on the luminescent properties of this compound metal complexes have not yet been reported. Further research into the synthesis of derivatives and the investigation of the photophysical properties of both the organic ligands and their metal complexes are necessary to fully assess their potential in the development of new optoelectronic materials.

Mechanistic Studies of Reactions Involving Phenyl Phenylamino Acetonitrile

Elucidation of Strecker Reaction Mechanisms

The Strecker reaction, first reported in 1850, is a three-component condensation that forms α-aminonitriles, such as Phenyl-phenylamino-acetonitrile, from an aldehyde, an amine, and a cyanide source. acs.orgmdpi.comwikipedia.org For this compound, the reactants are benzaldehyde (B42025), aniline (B41778), and typically a cyanide salt like potassium cyanide (KCN) or a silylated version like trimethylsilyl (B98337) cyanide (TMSCN). nih.govuobaghdad.edu.iqresearchgate.net

The mechanism is a two-stage process. masterorganicchemistry.com The first stage involves the formation of the α-aminonitrile, and the second, if desired, is the hydrolysis of the nitrile to an α-amino acid. masterorganicchemistry.com The reaction is generally promoted by acid. organic-chemistry.org A plausible mechanism begins with the acid-catalyzed condensation of the amine (aniline) and the aldehyde (benzaldehyde). nih.gov This is followed by the nucleophilic addition of the cyanide ion to the resulting imine intermediate. organic-chemistry.org

One study demonstrated a highly efficient, green synthesis of this compound using indium powder as a catalyst in water, achieving a 98% yield. nih.gov This highlights the ongoing efforts to refine the classical Strecker reaction.

Table 1: Indium-Catalyzed Strecker Synthesis of α-Aminonitriles nih.govThis table is based on data for a series of syntheses, with Entry 1 specifically detailing the formation of this compound.

| Entry | Aldehyde/Ketone | Amine | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Aniline | 0.5 | 98 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 0.5 | 95 |

| 3 | Cinnamaldehyde | Aniline | 1.0 | 92 |

| 4 | 2-Furfuraldehyde | Aniline | 1.0 | 90 |

| 5 | Butyraldehyde | Aniline | 1.5 | 85 |

The formation of an imine intermediate is a critical and defining step in the Strecker reaction pathway. masterorganicchemistry.comorganic-chemistry.org The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. wikipedia.org Following a proton transfer, a water molecule is eliminated, leading to the formation of a C=N double bond, which characterizes the imine (or its protonated form, the iminium ion). masterorganicchemistry.commasterorganicchemistry.com

A wide variety of catalysts have been developed to improve the efficiency and selectivity of the Strecker reaction. While specific literature detailing metal-hemilabile linker dynamics in Metal-Organic Frameworks (MOFs) for this compound synthesis is not prominent, the broader field demonstrates diverse catalytic strategies.

For instance, Lewis acids are commonly employed to activate the carbonyl group of the aldehyde, facilitating the initial condensation with the amine. In one reported synthesis of this compound, indium metal is proposed to act as a Lewis acid, first promoting the formation of the imine and then further activating the imine for the nucleophilic attack by the cyanide source. nih.gov Other successful catalysts for Strecker-type reactions include those based on palladium, titanium, and aluminum. organic-chemistry.orgorganic-chemistry.org Organocatalysts, such as succinic acid and those derived from β-cyclodextrin, have also been shown to be effective, often under environmentally benign or solvent-free conditions. mdpi.comorganic-chemistry.org The catalyst's role is typically to enhance the electrophilicity of the carbonyl or imine carbon, thereby lowering the activation energy for nucleophilic attack. mdpi.comnih.gov

Investigation of Cyanomethylation Pathways

Cyanomethylation refers to the introduction of a cyanomethyl group (—CH₂CN). mdpi.com This process is mechanistically distinct from the Strecker synthesis of this compound, which involves the formation of a substituted aminonitrile [—CH(NHPh)(CN)]. Cyanomethylation reactions often utilize acetonitrile (B52724) as both a solvent and the source of the cyanomethyl group. mdpi.comencyclopedia.pub These reactions typically proceed through the generation of a cyanomethyl radical (•CH₂CN), which then adds to a substrate. encyclopedia.pubnih.gov This highlights a different mechanistic paradigm compared to the ionic, nucleophilic addition pathway of the Strecker reaction.

The synthesis of this compound via the Strecker reaction proceeds through an ionic mechanism involving nucleophilic attack and does not involve radical intermediates. masterorganicchemistry.commasterorganicchemistry.com In contrast, radical pathways are central to many cyanomethylation reactions, where initiators like tert-butyl peroxybenzoate (TBPB) are used to abstract a hydrogen atom from acetonitrile to form the cyanomethyl radical. encyclopedia.pubnih.gov

While the homodimerization of radical intermediates is a known termination step in many radical chain reactions, it is not a reported pathway for the synthesis of this compound. nih.gov The mechanistic studies available for the Strecker synthesis consistently point toward the polar, two-electron flow of nucleophilic addition rather than single-electron radical processes.

In a broader sense, the solvent can act as a controlling element for divergent pathways. While in the synthesis of this compound the solvent typically acts as a medium, in other reactions, the solvent itself can be a reactant. For instance, reactions involving acetonitrile as the solvent can lead to cyanomethylation products, a pathway that diverges completely from the Strecker synthesis. mdpi.com This demonstrates the principle of solvent-controlled synthesis, where the solvent's identity dictates which of several possible mechanistic pathways is favored.

General Principles of Nucleophilic Attack and Addition Mechanisms

The formation of this compound is a classic illustration of nucleophilic addition reactions. This mechanism is fundamental to the chemistry of carbonyls and imines. wikipedia.orgmasterorganicchemistry.com

The process involves two key nucleophilic attacks:

Attack on the Carbonyl Carbon: The reaction begins with the lone pair of electrons on the nitrogen of aniline (the nucleophile) attacking the partially positive carbonyl carbon of benzaldehyde (the electrophile). This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.com

Attack on the Imine Carbon: After the elimination of water to form the imine intermediate (or the corresponding iminium ion), the cyanide ion (CN⁻) acts as the nucleophile. It attacks the electrophilic imine carbon, leading to the formation of a new carbon-carbon single bond and yielding the final this compound product. wikipedia.orgorganic-chemistry.org

In both steps, a relatively electron-rich species (nucleophile) donates a pair of electrons to an electron-deficient species (electrophile) to form a new covalent bond. The reactivity is governed by the electrophilicity of the carbonyl/imine carbon and the nucleophilicity of the amine/cyanide. Catalysts, as discussed previously, function by increasing the electrophilicity of the electrophile, thereby making the nucleophilic attack more favorable.

Stereochemical Control and Reaction Selectivity Mechanisms

The stereochemical outcome and selectivity of reactions involving this compound and its derivatives are significantly influenced by factors such as steric hindrance and the nature of the catalyst and ligands employed. Research into the asymmetric ring-opening of racemic aziridines provides a clear example of these principles in action, offering a pathway to enantiomerically enriched products.

Influence of Steric Factors on Stereoselectivity

In the context of nucleophilic attack, the steric bulk of the nucleophile can play a pivotal role in determining the stereochemical course of a reaction. Studies have shown that modifying the steric environment around the reactive center can enhance or diminish the enantiomeric excess (ee) of the product.

For instance, in the reaction of racemic 2-phenyl-N-tosylaziridine, the introduction of substituents on the benzene (B151609) ring of the nucleophile has a demonstrable effect on the stereoselectivity. An unsubstituted nucleophile might lead to a product with a respectable yield and ee. However, the introduction of a methyl group at the 2-position of the nucleophile's benzyl (B1604629) group has been observed to increase the yield but decrease the enantiomeric excess. This suggests that while steric bulk can facilitate the reaction, it can also disrupt the ideal geometry for stereoselective transformation. acs.org

Conversely, the introduction of dichloro-substituents at the 2- and 6-positions of the nucleophile's benzyl group can lead to a significant improvement in enantioselectivity, albeit sometimes at the cost of yield. This highlights a delicate balance where increased steric hindrance can favor a specific stereochemical pathway. acs.org

Table 1: Effect of Nucleophile Substitution on Reaction Outcome

| Entry | Substituent (X) at 2- and 6-positions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | H, H | 85 | 72 |

| 2 | CH₃, H | 96 | 45 |

| 3 | Cl, H | 82 | 49 |

| 4 | CH₃, CH₃ | 88 | 86 |

This table illustrates the impact of varying steric bulk on the nucleophile in the asymmetric ring-opening of an aziridine (B145994). acs.org

Role of Catalysts and Ligands in Enantioselective Synthesis

The choice of catalyst and chiral ligand is paramount in achieving high enantioselectivity. In the asymmetric synthesis of benzodiazepines from aziridine precursors, various metal catalysts and ligands have been explored. acs.org

Initial investigations using a combination of AgPF₆ as the catalyst and (S)-BINAP as the chiral ligand resulted in poor stereoselectivity. Alternative catalysts such as AgBF₄ and Cu(OTf)₂ with the same ligand also failed to produce a significant improvement in the enantiomeric excess. acs.org

A breakthrough was achieved with the use of a copper(I) catalyst, specifically [Cu(CH₃CN)₄]PF₆, in conjunction with (S)-BINAP. This catalytic system demonstrated superior performance in promoting the desired stereochemical outcome. The proposed mechanism involves the initial formation of a chiral Cu(I)-(S)-BINAP complex. This complex then preferentially coordinates with one enantiomer of the racemic aziridine, in this case, the (R)-aziridine, to form a more stable intermediate. This preferential binding is attributed to a "matching" stereochemistry between the chiral ligand and the substrate. acs.org

The formation of this diastereomeric intermediate directs the subsequent nucleophilic attack to proceed with a high degree of stereocontrol, leading to the formation of the product with high enantiomeric excess. acs.org

Future Directions and Emerging Research Avenues for Phenyl Phenylamino Acetonitrile

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of α-aminonitriles, including Phenyl-phenylamino-acetonitrile, has traditionally relied on methods like the Strecker reaction. nih.govmdpi.com However, a significant drawback of classical approaches is the frequent use of stoichiometric amounts of highly toxic cyanide reagents. acs.orgtandfonline.com The future of this compound synthesis is geared towards the development of greener, more efficient, and highly selective catalytic systems that minimize waste and environmental impact.

A primary focus is the advancement of organocatalysis , which avoids the use of potentially toxic and expensive metal catalysts. mdpi.com Organocatalysts, such as recyclable chiral amides, have shown success in the asymmetric Strecker reaction, yielding α-aminonitriles in high yields and with excellent enantiomeric excess (up to 99% ee). mdpi.com Another promising green catalyst is humic acid, a natural and biodegradable macromolecule, which has been used to catalyze the Strecker reaction efficiently under solvent-free conditions, with the catalyst being reusable for multiple cycles. researchgate.net

Metal-based catalysis continues to evolve with an emphasis on sustainability. Research is moving towards using earth-abundant and less toxic metals. For instance, cobalt(II) chloride has been used to catalyze the reaction of benzaldehyde (B42025), aniline (B41778), and potassium cyanide to produce 2-(N-anilino)-2-phenylacetonitrile in high yields. Ruthenium-catalyzed oxidative cyanation of tertiary amines also presents a clean and environmentally benign process. organic-chemistry.org A recent breakthrough is the development of a novel catalyst with two copper ion cores supported on polymeric carbon nitride, which demonstrates high efficiency, can be readily recovered and reused, and has a carbon footprint that is 10 times lower than conventional catalysts. nus.edu.sg

Electrochemical synthesis is emerging as a powerful and sustainable alternative. researchgate.net By using electricity as the oxidant, these methods can significantly reduce reagent waste. A metal-free dehydrogenative benzylic cyanation has been developed that employs 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent to facilitate the selective activation of the benzylic position for cyanation. This electrochemical approach is both scalable and minimizes waste. researchgate.net

The table below summarizes some of the novel catalytic approaches being explored.

| Catalyst Type | Example Catalyst/System | Key Advantages |

| Organocatalyst | Recyclable Chiral Amide | High enantioselectivity (up to 99% ee), recyclability. mdpi.com |

| Organocatalyst | Humic Acid | Green, biodegradable, reusable, solvent-free conditions. researchgate.net |

| Metal Catalyst | Cobalt(II) Chloride | High yields for three-component synthesis. |

| Metal Catalyst | Dual Copper Ion Core | High efficiency, recoverable, low carbon footprint. nus.edu.sg |

| Electrochemical | Metal-Free Dehydrogenative Cyanation | Uses electricity as a clean oxidant, scalable, minimizes waste. |

Exploration of New Derivatization Pathways for Functional Materials

This compound and its parent class of α-aminonitriles are valuable building blocks for a wide array of more complex molecules. nih.govontosight.ai Future research is focused on exploring novel derivatization pathways to create functional materials with tailored properties for applications in materials science, medicine, and agriculture.

One significant area is the synthesis of coordination complexes . This compound can act as a bidentate chelating agent, binding with various transition metal ions such as Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netuobaghdad.edu.iq The resulting metal complexes have distinct electronic and magnetic properties, with potential applications in catalysis and materials science. uobaghdad.edu.iq

Another promising avenue is the incorporation of this compound moieties into larger, functional architectures like porphyrins . For example, new porphyrin derivatives have been synthesized from tetra (4-aminophenyl) porphyrin. rsc.org The self-assembly of these derivatives can lead to materials with enhanced photocatalytic performance, which could be harnessed for applications in solar energy conversion or chemical degradation. rsc.org